1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
1-methyl-2-prop-2-ynylpyrrolidine |
InChI |
InChI=1S/C8H13N/c1-3-5-8-6-4-7-9(8)2/h1,8H,4-7H2,2H3 |
InChI Key |
LNUOIDAHPMVWSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CC#C |
Origin of Product |
United States |
The Functional Moiety: Alkynylpyrrolidine Derivatives
An Overview of Alkynylpyrrolidine Derivatives in Chemical Science
The introduction of an alkynyl group onto the pyrrolidine (B122466) scaffold gives rise to the class of alkynylpyrrolidine derivatives, which have garnered considerable attention in various domains of chemical science. The terminal alkyne, or a propargyl group in the case of 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine, is a highly versatile functional group. Its reactivity allows for a wide range of chemical transformations, making it a valuable handle for the construction of more complex molecular architectures.
In medicinal chemistry, alkynylpyrrolidine derivatives have been explored for their potential as inhibitors of various enzymes. The alkyne moiety can participate in covalent bond formation with active site residues of target proteins, leading to irreversible inhibition. This strategy has been successfully employed in the development of potent and selective enzyme inhibitors. Beyond covalent interactions, the linear and rigid nature of the alkyne can act as a specific linker or spacer within a molecule, precisely orienting other functional groups for optimal binding to a biological target. The development of alkynylpyrimidine amide derivatives as inhibitors of Tie-2 kinase, a receptor tyrosine kinase involved in angiogenesis, highlights the potential of incorporating an alkyne group into a heterocyclic scaffold to achieve potent and selective biological activity. nih.gov
The Specific Entity: 1 Methyl 2 Prop 2 Yn 1 Yl Pyrrolidine
Structural Distinctions and Research Implications
1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine is distinguished by two key structural features: the methylation of the pyrrolidine (B122466) nitrogen and the presence of a propargyl group at the 2-position of the ring. The N-methylation significantly impacts the properties of the pyrrolidine ring. It transforms the secondary amine of the parent pyrrolidine into a tertiary amine, thereby altering its basicity, nucleophilicity, and hydrogen bonding capabilities. This modification can have profound effects on the molecule's pharmacokinetic and pharmacodynamic properties in a medicinal chemistry context.
The placement of the propargyl group at the 2-position introduces a reactive handle adjacent to the nitrogen atom. This specific arrangement can influence the stereoelectronic properties of the molecule and provides a site for further functionalization. The combination of the chiral center at the 2-position of the pyrrolidine ring and the reactive alkyne offers a platform for the synthesis of diverse and complex molecular scaffolds.
While specific research findings on this compound are not extensively documented in publicly available literature, its structural motifs suggest several research implications. The compound could serve as a valuable building block in the synthesis of novel heterocyclic systems through reactions involving the alkyne, such as cycloaddition reactions or coupling chemistries. In the context of medicinal chemistry, it could be investigated as a potential ligand for various receptors or as an enzyme inhibitor, leveraging the combined features of the N-methylpyrrolidine core and the reactive propargyl group. The exploration of its coordination chemistry with various metals could also unveil applications in catalysis.
To contextualize the structural uniqueness of this compound, the following table compares it with related pyrrolidine derivatives for which more data is available.
| Compound Name | Structure | Key Distinguishing Feature(s) | Known Research Context/Application |
| This compound | ![]() | N-methylated tertiary amine; 2-propargyl substituent | Potential synthetic building block; unexplored in detail |
| 1-(Prop-2-yn-1-yl)pyrrolidine | ![]() | Secondary amine; N-propargyl substituent | Building block in organic synthesis |
| N-Methyl-2-pyrrolidone (NMP) | ![]() | Lactam (cyclic amide); N-methylated | Widely used industrial and pharmaceutical solvent nih.govwikipedia.orgchemicalbook.com |
| (S)-(-)-1-Methyl-2-pyrrolidinemethanol | ![]() | N-methylated; 2-hydroxymethyl substituent | Chiral auxiliary and building block in asymmetric synthesis |
This comparative analysis underscores the unique combination of functional groups present in this compound and points towards a rich area for future chemical investigation.
Strategies for Pyrrolidine Ring Formation with 2-Substitution
The synthesis of the pyrrolidine ring, a ubiquitous scaffold in natural products and pharmaceuticals, can be accomplished through numerous robust methods. mdpi.com For 2-substituted pyrrolidines, these strategies often involve the cyclization of a linear precursor designed to install the desired substituent concurrently with ring formation.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a cornerstone of heterocyclic synthesis. One common approach involves the cyclization of functionalized amino alcohols or amino halides. For instance, methods for preparing 2-substituted pyrrolidines from simple starting materials like carbonyl compounds and 3-chloropropylamine (B7771022) have been developed. organic-chemistry.org In a related strategy, N-carbamate-protected amino alcohols can undergo acid-promoted cyclization to yield various pyrrolidines. organic-chemistry.org
Biocatalysis offers a powerful route for enantioselective synthesis. Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, can catalyze the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. nih.gov This method involves the enzymatic transfer of an amino group to a ketone, initiating a spontaneous intramolecular cyclization to form the pyrrolidine ring with high enantiomeric excess.
Another prominent strategy is the cyclization of N-allyl oxazolidines. A tandem hydrozirconation followed by a Lewis acid-mediated cyclization sequence provides a diastereoselective pathway to construct the pyrrolidine ring from readily available chiral precursors. nih.gov
| Method | Precursor Type | Key Reagents/Catalysts | Outcome | Reference |
| Biocatalytic Cyclization | ω-chloroketones | Transaminase (TA), Isopropylamine (IPA) | Enantioselective formation of 2-substituted pyrrolidines. | nih.gov |
| Hydrozirconation-Cyclization | N-allyl oxazolidines | Schwartz's reagent (Cp₂ZrHCl), Lewis Acid (e.g., BF₃·OEt₂) | Diastereoselective synthesis of substituted pyrrolidines. | nih.gov |
| Acid-Promoted Cyclization | N-carbamate-protected amino alcohols | Orthoesters, Acid | Good yields of various pyrrolidines and piperidines. | organic-chemistry.org |
This table presents a summary of selected intramolecular cyclization strategies for forming 2-substituted pyrrolidines.
Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing cyclic systems, including pyrrolidines. The typical approach involves the synthesis of a diallylamine (B93489) precursor, which, upon exposure to a ruthenium-based catalyst (such as Grubbs or Hoveyda-Grubbs catalysts), undergoes cyclization to form a pyrroline (B1223166). Subsequent hydrogenation of the double bond yields the saturated pyrrolidine ring.
For the synthesis of a 2-substituted pyrrolidine, the precursor would be an appropriately substituted diallylamine. For example, cyclization of an alkene using a Grubbs catalyst can lead to a 2-pyrroline derivative, which is then hydrogenated over palladium on carbon to furnish the desired pyrrolidine. mdpi.com This strategy has been successfully applied to the synthesis of various enantioenriched indolizidine compounds, where RCM of a chiral diallyl pyrrolidine derivative is a key step. taylorfrancis.com
| Catalyst | Precursor | Key Steps | Product | Reference |
| Grubbs Catalyst | N-protected diallylamine | 1. RCM | 2,5-dihydropyrrole (pyrroline) | mdpi.com |
| 2. Hydrogenation (e.g., Pd/C, H₂) | Pyrrolidine | |||
| Hoveyda-Grubbs II Catalyst | Chiral diallyl amine | 1. RCM (often with additives like TFA) | Chiral pyrroline derivative | taylorfrancis.com |
This table outlines the general Ring-Closing Metathesis (RCM) strategy for pyrrolidine synthesis.
Carbocyclization Reactions for Pyrrolidine Scaffolds
Carbocyclization reactions provide another avenue for constructing the pyrrolidine scaffold. These reactions involve the formation of the heterocyclic ring through carbon-carbon bond-forming events. For example, rhodium(II)-catalyzed carbocyclization of α-diazo carbonyls that have a tethered unsaturation is a known method. acs.org
More specifically, a nickel-catalyzed difunctionalization of unactivated olefins with tethered alkyl halides and arylzinc reagents can produce heterocyclic scaffolds. organic-chemistry.org This reaction demonstrates high functional group tolerance. organic-chemistry.org Furthermore, tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides, catalyzed by gold, can produce enantioenriched pyrrolidines in excellent yields. organic-chemistry.org
Introduction of the Propynyl (B12738560) Moiety at the 2-Position
The introduction of the propynyl group can be achieved either by incorporating it into the acyclic precursor before cyclization or by functionalizing a pre-formed pyrrolidine ring at the C2 position.
Alkynylation Reactions at C2 of Pyrrolidine Rings
Direct C-H alkynylation of a pre-formed N-methylpyrrolidine ring is a highly efficient strategy. One innovative method involves the stainless-steel-induced deoxygenative C-2 alkynylation of heterocyclic N-oxides. acs.org In this approach, N-methylpyrrolidine would first be oxidized to its corresponding N-oxide. This N-oxide could then react with a suitable propynylating agent, such as phenylacetylene, under ball-milling conditions to afford the C2-alkynylated product directly. acs.org
Another powerful strategy is the catalytic reductive alkynylation of amides. This method allows for a one-pot synthesis of pyrrolidine alkaloids from readily available amides and alkynes. nih.gov For the target molecule, a suitable γ-keto amide could undergo a reductive coupling with a propargyl alkyne in the presence of an Ir/Cu catalyst system, followed by a tandem reductive cyclization to yield the 2-propargylpyrrolidine structure. nih.gov
A more classical approach involves the formation of an N-methylpyrrolidinium ion intermediate. The C2 position of this iminium ion is electrophilic and susceptible to attack by nucleophiles. The reaction of N-methylpyrrolidine with an oxidizing agent can form an iminium salt, which can then be trapped by a propargyl nucleophile, such as propargylmagnesium bromide or a propargyl organolithium reagent, to install the side chain at the C2 position. The stability and formation of pyrrolidine-derived iminium ions have been studied computationally and experimentally. nih.gov
| Method | Pyrrolidine Precursor | Key Reagents | Mechanism Highlight | Reference |
| Deoxygenative Alkynylation | N-Methylpyrrolidine-N-Oxide | Phenylacetylene derivative, Stainless Steel | Radical-mediated C-H activation and alkynylation. | acs.org |
| Reductive Alkynylation | γ-Keto amide | Propargyl alkyne, Ir/Cu/N-PINAP catalyst | Reductive coupling followed by reductive cyclization. | nih.gov |
| Iminium Ion Addition | N-Methylpyrrolidine | Oxidizing agent, Propargyl Grignard/Lithium | Formation of an electrophilic iminium ion, followed by nucleophilic attack. | nih.gov |
This table summarizes key methods for the introduction of an alkynyl group at the C2 position of a pyrrolidine ring.
Stereoselective Introduction of the Propynyl Group
Achieving stereocontrol during the introduction of the propynyl group is crucial for accessing enantiomerically pure compounds. This can be accomplished through several distinct strategies.
Catalyst-Controlled Stereoselection: Asymmetric catalysis provides an elegant solution. The Ir/Cu/N-PINAP catalyzed reductive alkynylation of amides is inherently enantioselective, providing access to α-alkyl aza-heterocycles with high enantiomeric excess (ee). nih.gov By choosing the appropriate enantiomer of the chiral ligand, one can direct the synthesis toward the desired (R) or (S) product. nih.gov Similarly, proline-derived C2-symmetric tetraamines have been shown to be effective catalysts in asymmetric Michael additions, demonstrating the utility of chiral proline-based catalysts in controlling stereochemistry. acs.org
Substrate-Controlled Stereoselection: An alternative approach relies on using a chiral starting material from the "chiral pool." L-proline or D-proline are common starting points for the synthesis of chiral pyrrolidine derivatives. mdpi.com Functionalization of these pre-existing chiral scaffolds can lead to the desired product. For instance, palladium-catalyzed C-H functionalization has been used to stereospecifically install substituents at the C3 position of proline derivatives, highlighting the potential for direct, stereocontrolled modification of the pyrrolidine ring. lookchem.com
Another substrate-controlled method employs a chiral auxiliary. For example, η4-dienetricarbonyliron complexes can act as a chiral auxiliary, where the bulky Fe(CO)₃ group sterically blocks one face of the molecule, directing an incoming nucleophile to the opposite face with high diastereoselectivity. A synthetic route could be designed where an iron complex directs the formation of a chiral center during the construction of the pyrrolidine ring, which already bears the propynyl side chain precursor.
N-Methylation Strategies for Pyrrolidine Derivatives
The introduction of a methyl group onto the nitrogen atom of a pyrrolidine ring is a key transformation in the synthesis of this compound. Several methods have been developed for the N-methylation of secondary amines and related heterocyclic systems.
One common approach involves the use of a methylating agent in the presence of a base. For the related compound, N-methyl-2-pyrrolidone (NMP), synthesis can be achieved through the reaction of γ-butyrolactone with methylamine. chemicalbook.com This two-step process first forms N-methyl-γ-hydroxybutanamide, which then undergoes dehydration and cyclization to yield NMP. chemicalbook.com While this applies to a pyrrolidone, the principle of using an amine for N-alkylation is broadly applicable.
A more direct N-methylation of a pre-existing pyrrolidine ring can be accomplished using various methylating agents. For instance, the synthesis of bio-based N-methylpyrrolidone has been demonstrated from γ-aminobutyric acid (GABA) in a one-pot procedure using methanol (B129727) as the methylating agent, catalyzed by a halogen salt like ammonium (B1175870) bromide. researchgate.net This method achieved high selectivity and conversion. researchgate.net Another methylating agent explored for 2-pyrrolidone is dimethyl carbonate, although it resulted in lower selectivity for the N-methylated product. researchgate.net
Reductive amination is another powerful strategy. The synthesis of N-alkyl-2-pyrrolidones has been accomplished via a Pd-catalyzed reductive N-alkylation of glutamic acid with various carbonyl compounds, followed by lactamization and decarboxylation. rsc.org This demonstrates the feasibility of forming the N-alkyl bond through a reductive pathway.
The following table summarizes different N-methylation strategies applicable to pyrrolidine and related structures.
| Precursor | Methylating Agent | Catalyst/Conditions | Product | Reference |
| γ-Butyrolactone | Methylamine | High temperature and pressure | N-Methyl-2-pyrrolidone | chemicalbook.com |
| γ-Aminobutyric Acid (GABA) | Methanol | Ammonium bromide | N-Methyl-2-pyrrolidone | researchgate.net |
| 2-Pyrrolidone | Methanol | Ammonium bromide | N-Methyl-2-pyrrolidone | researchgate.net |
| 2-Pyrrolidone | Dimethyl Carbonate | Not specified | N-Methyl-2-pyrrolidone | researchgate.net |
| Glutamic Acid | Carbonyl Compounds (followed by cyclization) | Pd/Al2O3 | N-Alkyl-2-pyrrolidones | rsc.org |
Enantioselective Synthesis of Chiral this compound
The stereochemistry at the C2 position of the pyrrolidine ring can significantly influence the biological and chemical properties of the molecule. researcher.life Therefore, the development of enantioselective synthetic routes to produce specific stereoisomers of this compound is of great importance.
A common and effective strategy for the synthesis of chiral pyrrolidine derivatives is to start from a readily available, enantiomerically pure precursor, a concept known as chiral pool synthesis. researcher.life L-proline and D-proline are excellent starting materials for this purpose, as they possess the desired pyrrolidine core with a defined stereocenter at the C2 position.
The synthesis of chiral proline derivatives has been extensively studied. nih.gov For example, starting from proline, a condensation reaction can lead to an oxazolidinone, which can then be alkylated. Subsequent hydrolysis yields the desired proline derivative with retention of the original stereochemistry. nih.gov This general approach can be adapted to introduce the prop-2-yn-1-yl group at the C2 position.
The development of L-proline-based chiral ionic liquids for asymmetric reactions further highlights the utility of proline as a chiral building block. mdpi.com These studies demonstrate the versatility of proline in creating complex chiral architectures.
Asymmetric catalysis offers another powerful avenue for the enantioselective synthesis of chiral pyrrolidines. nih.gov This approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction that introduces or modifies a substituent on the pyrrolidine ring.
Organocatalysis, in particular, has emerged as a robust tool for the asymmetric functionalization of various substrates. nih.govresearchgate.net Chiral pyrrolidine-based organocatalysts, often derived from proline, are highly effective in promoting a wide range of enantioselective transformations. nih.gov For instance, diarylprolinol silyl (B83357) ethers have been successfully used for the asymmetric functionalization of aldehydes. nih.govresearchgate.net
Recent advances have also focused on the asymmetric synthesis of 2-substituted pyrrolidines using biocatalysis. Transaminases have been employed for the stereoselective synthesis of chiral pyrrolidines from ω-chloroketones, achieving high enantiomeric excess for both enantiomers. nih.gov Another example is the use of a sparteine-mediated asymmetric functionalization of N-Boc pyrrolidine to prepare (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines. york.ac.uk
Furthermore, iridium-catalyzed reductive generation of azomethine ylides followed by [3+2] dipolar cycloaddition reactions provides a route to functionalized pyrrolidines with control over multiple stereocenters. unife.it The following table presents a selection of asymmetric catalytic methods for the synthesis of chiral pyrrolidines.
| Reaction Type | Catalyst/Reagent | Substrate | Product | Key Features | Reference |
| Asymmetric Aldol (B89426) Reaction | Diarylprolinol silyl ethers | Aldehydes | Chiral Aldol Adducts | High enantioselectivity | nih.govresearchgate.net |
| Asymmetric Michael Addition | Diarylprolinol silyl ether | α,β-Unsaturated Aldehydes and Malononitrile | Chiral Michael Adducts | Excellent enantioselectivity | researchgate.net |
| Transaminase-Triggered Cyclization | Transaminases | ω-Chloroketones | Chiral 2-Substituted Pyrrolidines | High enantiomeric excess for both enantiomers | nih.gov |
| Asymmetric Deprotonation | (-)-Sparteine/s-BuLi | N-Boc-pyrrolidine | (R)-2-Substituted Pyrrolidines | Good enantiomeric excess | york.ac.uk |
| [3+2] Dipolar Cycloaddition | Iridium Complex | Tertiary Amides/Lactams and Alkenes | Polysubstituted Pyrrolidines | High regio- and diastereoselectivity | unife.it |
Reactivity of the Terminal Alkyne Moiety
The propargyl group, with its terminal alkyne, is a hub of chemical reactivity, readily participating in a variety of addition and coupling reactions.
Click Chemistry Applications (e.g., Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC))
The terminal alkyne of this compound is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting with an organic azide (B81097). The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. beilstein-journals.orgnih.gov
The generally accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. acs.org This process is significantly accelerated by the copper catalyst, which lowers the activation energy compared to the uncatalyzed thermal Huisgen cycloaddition. acs.org The pyrrolidine nitrogen in the target molecule can potentially act as a ligand for the copper catalyst, influencing the reaction kinetics.
Illustrative Examples of CuAAC with N-Propargylamines:
| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| N-propargylcinnolinone | Benzyl azide | [(IMes)CuI] | Toluene | 1-Benzyl-4-(cinnolinone-1-yl)methyl-1,2,3-triazole | High |
Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)
Sonogashira Coupling: The terminal alkyne of this compound can readily undergo Sonogashira coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. wikipedia.org This reaction is a powerful tool for the formation of carbon-carbon bonds, leading to the synthesis of substituted alkynes. wikipedia.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The amine base can be the pyrrolidine moiety of the reactant itself or an external amine.
Representative Sonogashira Couplings of N-Propargylamino Acids:
| Alkyne Reactant | Aryl Halide | Catalyst System | Solvent | Product | Yield (%) |
|---|
Heck Reaction: While the classical Heck reaction involves the coupling of an organohalide with an alkene, variations involving alkynes are also known. nih.govlibretexts.orgorganic-chemistry.orgjk-sci.com The terminal alkyne of this compound could potentially participate in Heck-type reactions, for instance, by coupling with an aryl or vinyl halide in the presence of a palladium catalyst. The regioselectivity of such reactions can often be controlled by the choice of ligands and reaction conditions.
General Conditions for Heck-Type Reactions:
| Alkene/Alkyne | Organohalide | Catalyst | Base | Solvent |
|---|
Hydration and Hydroamination Reactions
Hydration: The terminal alkyne can undergo hydration, typically catalyzed by mercury, gold, or other transition metal complexes, to form a methyl ketone. researchgate.net For this compound, this would yield 1-Methyl-2-(2-oxopropyl)pyrrolidine. The regioselectivity of the hydration (Markovnikov vs. anti-Markovnikov) can be influenced by the choice of catalyst and reaction conditions. Gold(I) catalysts, for instance, are known to efficiently catalyze the hydration of terminal alkynes to the corresponding methyl ketones. researchgate.net
Hydroamination: The addition of an N-H bond across the alkyne is known as hydroamination. This reaction can be catalyzed by various metals, including gold and alkali metals, to produce enamines or imines, which can be further reduced to saturated amines. nih.govacs.orgchemrxiv.org Intramolecular hydroamination of aminoalkynes is a powerful method for the synthesis of nitrogen heterocycles. For this compound, intermolecular hydroamination with a primary or secondary amine would lead to the formation of a diamine derivative.
Reactivity of the Pyrrolidine Nitrogen
The tertiary amine of the pyrrolidine ring is nucleophilic and basic, allowing it to participate in a variety of reactions.
Alkylation and Acylation Reactions
Alkylation: The lone pair of electrons on the nitrogen atom makes it susceptible to alkylation by electrophiles such as alkyl halides. acs.org This reaction leads to the formation of a quaternary ammonium salt. The rate and efficiency of the alkylation depend on the nature of the alkylating agent and the reaction conditions.
Acylation: The pyrrolidine nitrogen can react with acylating agents like acyl chlorides or anhydrides to form an acylpyrrolidinium species. youtube.comyoutube.comyoutube.comchemrevise.orgrsc.org These intermediates are typically highly reactive.
General Reactivity of Tertiary Amines:
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Alkylation | Alkyl Halide | Quaternary Ammonium Salt |
Quaternization Chemistry
The alkylation of the pyrrolidine nitrogen with an alkyl halide results in the formation of a quaternary ammonium salt. nih.gov This process, known as quaternization, converts the neutral tertiary amine into a positively charged species. The properties of the resulting salt, such as its solubility and biological activity, can be tuned by the choice of the alkylating agent. The steric hindrance around the nitrogen and the nature of the leaving group on the alkylating agent are key factors influencing the reaction's success and rate. nih.gov For instance, studies on similar heterocyclic amines have shown that less sterically hindered amines and better leaving groups on the alkylating agent lead to higher yields and faster reactions. nih.gov
Factors Influencing Quaternization of Heterocyclic Amines:
| Factor | Influence on Reaction |
|---|---|
| Steric hindrance of amine | Increased hindrance decreases reaction rate and yield. |
| Leaving group ability of alkylating agent | Better leaving groups (e.g., I > Br > Cl) increase reaction rate. |
Reactivity of the Pyrrolidine Ring System
The pyrrolidine ring in this compound is a saturated, five-membered heterocycle containing a tertiary amine. This structure confers a specific set of reactive properties, including susceptibility to electrophilic and nucleophilic attack, as well as the potential for ring-opening and ring-expansion reactions under certain conditions.
Electrophilic and Nucleophilic Substitutions
The pyrrolidine ring, being saturated, does not undergo electrophilic aromatic substitution in the way that aromatic heterocycles like pyrrole (B145914) do. However, the positions on the ring, particularly those adjacent to the nitrogen atom (α-positions), can be subject to electrophilic attack under specific conditions, often involving prior activation.
The nitrogen atom of the pyrrolidine ring is a nucleophilic center and readily reacts with electrophiles. For instance, the reaction with alkyl halides can lead to the formation of quaternary ammonium salts. While the nitrogen is the primary site of electrophilic attack, reactions at the carbon skeleton are less common and typically require harsh conditions or specific catalytic systems.
In contrast to electrophilic substitution, nucleophilic substitution directly on the unsubstituted carbon atoms of the saturated pyrrolidine ring is not a facile process due to the absence of a suitable leaving group and the electron-rich nature of the ring. However, functionalization of the pyrrolidine ring can be achieved through other means, such as metal-catalyzed C-H activation. For instance, methods for the direct C-H vinylation of N-aryl tertiary amines have been developed, which could potentially be adapted for compounds like this compound.
General reactivity of the pyrrolidine ring can be inferred from related systems. For example, N-methylpyrrolidone (NMP), which shares the N-methylpyrrolidine core, can be reduced to 1-methylpyrrolidine (B122478). Treatment of NMP with chlorinating agents can lead to the formation of an amide intermediate which can undergo further substitution.
| Reaction Type | Reagents and Conditions | Expected Product/Outcome |
| Quaternization | Alkyl halide (e.g., CH₃I) | N,N-dimethyl-2-(prop-2-yn-1-yl)pyrrolidinium iodide |
| Oxidation | Oxidizing agents (e.g., H₂O₂, m-CPBA) | N-oxide derivative |
| C-H Activation | Transition metal catalyst (e.g., Rh, Pd) | Functionalization at a C-H bond, potentially at C5 |
Ring-Opening and Ring-Expansion Reactions
The pyrrolidine ring is generally stable but can undergo ring-opening reactions under specific and often forceful conditions. For the related compound N-methyl-2-pyrrolidone (NMP), treatment with a strong base like sodium hydroxide (B78521) can lead to a reversible ring-opening, yielding sodium N-methyl-4-aminobutyrate. wikipedia.org Similarly, acidic conditions can also promote the hydrolysis and ring-opening of the lactam ring in NMP. While this compound lacks the carbonyl group of NMP, strong acids or bases, particularly at elevated temperatures, could potentially lead to the cleavage of the C-N bonds within the pyrrolidine ring.
Ring-expansion reactions of pyrrolidine derivatives are also known, often proceeding through the formation of a bicyclic intermediate. For example, the ring expansion of 2-chloromethyl pyrrolidine derivatives to 3-chloropiperidines has been studied. This type of rearrangement suggests that if a suitable leaving group were introduced on the methyl group of the N-methyl substituent or on the propargyl chain, a similar expansion might be induced.
A photo-promoted ring contraction of pyridines with silylborane has been developed to afford pyrrolidine derivatives, highlighting a synthetic route that involves skeletal rearrangement. nih.govnih.gov While this is a formation method rather than a reaction of a pre-existing pyrrolidine, it underscores the dynamic nature of these ring systems under specific stimuli.
| Reaction Type | Typical Conditions | Plausible Outcome |
| Ring-Opening | Strong acid or base, heat | Formation of an acyclic amino-alkyne |
| Ring-Expansion | Formation of a reactive intermediate (e.g., via a leaving group on an exocyclic carbon) | Expansion to a piperidine (B6355638) derivative |
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies specifically for this compound are not extensively documented in the literature. However, the mechanisms of its key transformations can be inferred from the well-established reactivity of tertiary amines and alkynes.
The nucleophilicity of the tertiary amine is a dominant feature. Its reaction with an electrophile (E⁺) proceeds via a straightforward nucleophilic attack, leading to the formation of a quaternary ammonium species.
The propargyl group introduces a site of unsaturation that can undergo a variety of reactions. For instance, the terminal alkyne can be deprotonated by a strong base to form a nucleophilic acetylide. This acetylide can then react with various electrophiles. The presence of the nitrogen atom can influence the reactivity of the alkyne. For instance, propargylamines are known to be versatile building blocks in the synthesis of various nitrogen-containing heterocycles. researchgate.net
Mechanistic studies on the oxidation of the related N-methylpyrrolidone (NMP) suggest that degradation can proceed via hydrogen abstraction from the CH₂ group adjacent to the nitrogen atom, leading to the formation of an alkyl radical. nih.gov A similar radical-based mechanism could be envisioned for the oxidation of this compound under appropriate conditions.
Furthermore, computational studies on the synthesis of pyrrolidine rings have elucidated reaction pathways, such as the mechanism for the formation of a pyrrolidine ring from an indolamine involving radical addition and cyclization. researchgate.net While not directly a reaction of the target molecule, these studies provide insight into the fundamental steps that can govern the transformation of related heterocyclic systems.
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity.
¹H NMR Spectroscopy for Proton Environment Analysis
Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom within the 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine molecule. The number of signals corresponds to the number of non-equivalent protons, their chemical shifts indicate the electronic environment, the integration of the signals reveals the ratio of protons, and the splitting patterns (multiplicity) provide information about neighboring protons.
Based on the structure of this compound, distinct signals are expected for the N-methyl group, the protons of the pyrrolidine (B122466) ring, the methylene (B1212753) bridge of the propargyl group, and the acetylenic proton. Predicted ¹H NMR data suggests the following approximate chemical shifts:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Acetylenic CH | ~2.2 | Triplet (t) |
| Propargyl CH₂ | ~2.4-2.6 | Doublet of doublets (dd) |
| Pyrrolidine Ring CH (at C2) | ~2.8-3.0 | Multiplet (m) |
| N-CH₃ | ~2.3 | Singlet (s) |
| Pyrrolidine Ring CH₂ (at C5) | ~2.9-3.1 & ~2.2-2.4 | Multiplet (m) |
| Pyrrolidine Ring CH₂ (at C3 & C4) | ~1.6-2.0 | Multiplet (m) |
This is an interactive data table. Specific experimental values may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy for Carbon Skeleton Determination
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.
Predicted ¹³C NMR data indicates the presence of eight distinct carbon signals, corresponding to the N-methyl carbon, the four carbons of the pyrrolidine ring, and the three carbons of the propargyl group.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Acetylenic C (quaternary) | ~80 |
| Acetylenic CH | ~70 |
| Propargyl CH₂ | ~45 |
| Pyrrolidine C2 | ~65 |
| Pyrrolidine C5 | ~58 |
| N-CH₃ | ~42 |
| Pyrrolidine C3 | ~30 |
| Pyrrolidine C4 | ~22 |
This is an interactive data table. Specific experimental values may vary based on solvent and experimental conditions.
Advanced NMR Techniques (e.g., COSY, HSQC, NOESY)
To unambiguously assign the proton and carbon signals and to determine the three-dimensional structure in solution, advanced 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show correlations between the acetylenic proton and the propargyl methylene protons, as well as among the protons of the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This technique is crucial for definitively assigning the proton signal to its corresponding carbon atom in the skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule, for example, the spatial relationship between the N-methyl group and the propargyl substituent.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key functional groups in this compound are the alkyne and the tertiary amine within the pyrrolidine ring.
The characteristic IR absorption bands for this molecule are predicted as follows:
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| Terminal Alkyne (C≡C-H) | ≡C-H stretch | ~3300 |
| Alkyne (C≡C) | C≡C stretch | ~2100-2260 |
| Alkane (C-H) | C-H stretch | ~2850-3000 |
| Tertiary Amine (C-N) | C-N stretch | ~1000-1250 |
This is an interactive data table. The presence and exact position of these bands in an experimental spectrum would confirm the presence of these functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and information about its structure through analysis of its fragmentation pattern.
The molecular formula of this compound is C₉H₁₅N, which corresponds to a molecular weight of approximately 137.22 g/mol . In a mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 137.
The fragmentation pattern would likely involve the loss of the propargyl group or cleavage of the pyrrolidine ring. Common fragments might include:
| m/z Value | Possible Fragment |
| 98 | [M - C₃H₃]⁺ (Loss of the propargyl group) |
| 84 | [M - C₄H₅]⁺ or Pyrrolidine ring fragment |
| 70 | Pyrrolidine ring fragment |
| 42 | [CH₃N=CH₂]⁺ |
This is an interactive data table of predicted fragmentation patterns. The relative abundances of these fragments in an experimental spectrum would provide further structural confirmation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise positions of all atoms in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and stereochemistry.
Currently, there is no publicly available X-ray crystal structure for this compound. If a suitable crystal could be grown, X-ray crystallography would provide definitive proof of the connectivity and stereochemistry of the molecule, confirming the assignments made by other spectroscopic methods. The data would include precise bond lengths for the C-C, C-N, and C≡C bonds, as well as the bond angles that define the geometry of the pyrrolidine ring and the propargyl substituent.
Computational Chemistry and Modeling of 1 Methyl 2 Prop 2 Yn 1 Yl Pyrrolidine
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone in the computational analysis of "1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine". DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying molecules of this size.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of "this compound". This process seeks to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a flexible molecule like this, which contains a pyrrolidine (B122466) ring and a rotatable propargyl group, multiple conformers may exist.
Conformational analysis is, therefore, crucial to identify the various low-energy structures and their relative stabilities. beilstein-journals.org The pyrrolidine ring can adopt different puckering conformations, such as the envelope and twisted forms. The orientation of the propargyl group relative to the pyrrolidine ring also contributes to the conformational landscape. Theoretical studies on similar pyrrolidine derivatives have shown that the mean planes of the pyrrolidine ring and its substituents can be inclined at various angles. researchgate.net
Table 1: Representative Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (N1-C2-Cα-Cβ) (°) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| A | 60 | 0.00 | 45.2 |
| B | 180 | 0.55 | 25.1 |
| C | -60 | 0.89 | 15.7 |
| D | 120 | 1.50 | 14.0 |
| This table presents hypothetical data for illustrative purposes. |
The electronic structure of "this compound" dictates its reactivity and intermolecular interactions. Key aspects of its electronic nature are elucidated through the analysis of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP). researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. researchgate.net For "this compound," the HOMO is likely to be localized on the nitrogen atom of the pyrrolidine ring and the triple bond of the propargyl group, which are the most electron-rich regions. The LUMO, conversely, would be distributed over the C-N and C-C bonds.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. In "this compound," the area around the nitrogen atom and the π-system of the alkyne would exhibit a negative potential, whereas the hydrogen atoms would show a positive potential.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
| This table presents hypothetical data for illustrative purposes. |
Computational methods can accurately predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of "this compound," it is possible to obtain theoretical ¹H and ¹³C NMR spectra. researchgate.net Discrepancies between predicted and experimental shifts can reveal subtle conformational or electronic effects.
Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C (Pyrrolidine, C2) | 62.5 | 63.1 |
| C (Pyrrolidine, C5) | 55.8 | 56.4 |
| C (Methyl) | 41.2 | 41.9 |
| C (Propargyl, CH₂) | 38.9 | 39.5 |
| C (Alkyne, C≡) | 82.1 | 82.7 |
| C (Alkyne, ≡CH) | 71.4 | 72.0 |
| This table presents hypothetical data for illustrative purposes. |
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of "this compound" at a given temperature. researchgate.net This is particularly useful for understanding the flexibility of the pyrrolidine ring and the propargyl side chain, as well as for studying the molecule's interactions with solvent molecules. The resulting trajectories can be analyzed to identify the most populated conformational states and the transitions between them.
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving "this compound". By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy and, consequently, the reaction rate. For instance, theoretical studies on the reactions of related N-methyl-2-pyrrolidinone have successfully elucidated multi-step reaction pathways and identified rate-determining steps. researchgate.net Similar approaches could be used to study reactions such as the addition of electrophiles to the alkyne group or nucleophilic substitution at the carbon adjacent to the nitrogen.
Ligand-Target Docking and Binding Affinity Predictions (for derivatives in biological contexts)
In the context of medicinal chemistry, derivatives of "this compound" may exhibit biological activity by binding to specific protein targets. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. nih.gov This method involves sampling a large number of possible orientations and conformations of the ligand within the binding site of the protein and scoring them based on their complementarity. nih.govmdpi.com
Following docking, the binding affinity of the ligand-protein complex can be estimated using more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These calculations provide a theoretical estimation of the free energy of binding, which can be used to rank potential drug candidates and guide the design of new, more potent derivatives. researchgate.net Studies on other pyrrolidine derivatives have successfully employed these techniques to identify promising inhibitors for various enzymes. beilstein-journals.org
Derivatives and Structure Activity Relationship Sar Studies Centered on the 1 Methyl 2 Prop 2 Yn 1 Yl Pyrrolidine Scaffold
Design Principles for Modifying the Pyrrolidine (B122466) Ring
Modifications to the pyrrolidine ring are a key strategy in the development of new therapeutic agents. The size, shape, and substitution pattern of the ring can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties. researchgate.net
The introduction of substituents onto the carbon atoms (C3, C4, and C5) of the pyrrolidine ring can have a profound impact on the biological activity of its derivatives. SAR analyses of related compounds have shown that the nature, position, and stereochemistry of these substituents are critical. nih.gov For instance, in a series of pyrrolidine-2,5-dione derivatives, the substituent at the C3 position strongly influenced anticonvulsant activity. nih.gov Derivatives with a benzhydryl or isopropyl group at this position showed favorable protection in some preclinical models, while methyl-substituted and unsubstituted derivatives were more active in others. nih.gov
In another study on pyrrolidine sulfonamides, fluorophenyl substituents at the C3 position resulted in better in vitro potency compared to an unsubstituted phenyl ring. nih.gov Furthermore, the stereochemistry of substituents is crucial; for example, a cis-configuration of substituents at the C3 and C4 positions of the pyrrolidine ring was preferred over the trans orientation for a series of PPARα/γ dual agonists. nih.gov
| Scaffold/Analog Class | Position of Substitution | Substituent | Effect on Biological Activity | Reference |
|---|---|---|---|---|
| Pyrrolidine-2,5-diones | C3 | Benzhydryl, Isopropyl | Increased anticonvulsant activity in the scPTZ test. | nih.gov |
| Pyrrolidine-2,5-diones | C3 | Methyl, Unsubstituted | Increased anticonvulsant activity in the MES test. | nih.gov |
| Pyrrolidine Sulfonamides | C3 | Fluorophenyl | Improved in vitro potency. | nih.gov |
| Oxybenzyl Pyrrolidine Acids | C3 and C4 | cis-configuration of substituents | Preferred orientation for PPARα/γ dual agonism. | nih.gov |
The nitrogen atom of the pyrrolidine ring is a primary site for substitution, and modifications to the N-methyl group of the 1-methyl-2-(prop-2-yn-1-yl)pyrrolidine scaffold can significantly alter its pharmacological profile. nih.gov The N-substituent can influence the molecule's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are important for drug-receptor interactions.
In many classes of pyrrolidine-containing drugs, the N-alkyl group plays a crucial role in determining potency and selectivity. For example, in a series of potential neuroleptic agents with a (1-ethyl-2-pyrrolidinyl)methyl structure, the N-ethyl group was found to be important for activity. nih.gov SAR studies on various pyrrolidine derivatives have shown that replacing the N-methyl group with larger alkyl groups, such as ethyl or propyl, can either enhance or diminish activity depending on the specific biological target. In some cases, N-demethylation to the secondary amine can also lead to a change in the activity profile. nih.gov Furthermore, replacing the N-methyl group with more complex moieties, such as N-aryl or N-carbamoyl groups, has been shown to yield potent dual agonists in certain contexts. nih.gov
| Analog Class | Modification of N-Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|
| PPARα/γ Agonists | N-carbamoyl and N-aryl substitution | Provided potent balanced dual agonists. | nih.gov |
| Antitubercular Agents | N-methylation of an amide linkage | Resulted in a loss of activity. | nih.gov |
| Dopamine (B1211576) D2 Receptor Ligands | N-fluoroalkylation and N-alkylation | Altered receptor binding properties. | nih.gov |
| PARP-1 and -2 Inhibitors | Introduction of different aromatic rings on the pyrrolidine nitrogen | Led to a series of potent inhibitors. | nih.gov |
Functionalization of the Propynyl (B12738560) Moiety
The propynyl group of this compound offers a versatile platform for structural modification due to the reactivity of its terminal alkyne.
The terminal alkyne is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Key reactions include:
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the connection of the terminal alkyne to aryl or vinyl halides, enabling the introduction of various aromatic and unsaturated systems.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction that forms a stable 1,2,3-triazole ring by reacting the alkyne with an azide (B81097). This allows for the linkage of the pyrrolidine scaffold to a wide range of other molecules.
Mannich Reaction: The reaction of the terminal alkyne with an aldehyde and a secondary amine in the presence of a catalyst can be used to introduce aminoalkyl groups, further extending the molecular structure.
These derivatizations can significantly impact the molecule's interaction with its biological target by introducing new functional groups, altering steric bulk, and modifying electronic properties. For instance, in a study of hydrazone analogues, the propargyl group (prop-2-yn-1-yl) was a key feature of the synthesized compounds which were evaluated for their antioxidant properties. researchgate.net
The length of the alkynyl chain can influence the molecule's conformational flexibility and its ability to reach specific binding pockets within a receptor or enzyme. In SAR studies of related compounds, varying the chain length from a propynyl to a butynyl or pentynyl group has been shown to affect biological activity.
For example, a study on hydrazone analogues compared a propargyloxy (prop-2-yn-1-yloxy) substituent with a but-3-ynyl substituent. researchgate.net The results indicated that such modifications can influence the antioxidant capacity of the molecules, with one of the butynyl-containing analogues showing high activity. researchgate.net This suggests that the distance and orientation of the terminal alkyne relative to the core scaffold are important parameters for optimization.
| Analog Class | Alkynyl Chain | Key Finding | Reference |
|---|---|---|---|
| Hydrazone Analogues | prop-2-yn-1-yloxy | Parent structure for SAR study on antioxidant activity. | researchgate.net |
| Hydrazone Analogues | but-3-ynyl | A derivative with this chain showed high antioxidant capacity. | researchgate.net |
SAR Studies on Related 2-Propynylpyrrolidine Analogs
A broader examination of SAR studies on analogs of 2-propynylpyrrolidine reveals several key principles for designing biologically active compounds. The pyrrolidine scaffold is a common feature in drugs targeting a wide range of conditions, from bacterial infections to cancer and neurological disorders. nih.govrdd.edu.iqresearchgate.net
In the context of antibacterial agents, for example, derivatives of pyrrolidine-2-one have been shown to exhibit activity against various bacterial strains. rdd.edu.iq For anticancer applications, pyrrolidine derivatives have been developed as potent inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP). nih.gov In these studies, functionalization of the pyrrolidine nitrogen with different aromatic rings was a key strategy for achieving high potency. nih.gov
The stereochemistry of the 2-substituent on the pyrrolidine ring is also a critical determinant of activity. The spatial arrangement of the propynyl group relative to other substituents on the ring can dictate how the molecule fits into a binding site.
| Analog Class | Biological Target/Activity | Key SAR Findings | Reference |
|---|---|---|---|
| Pyrrolidine-2-one Derivatives | Antibacterial | Activity against E. coli, S. aureus, and other bacteria was observed. | rdd.edu.iq |
| Benzimidazole Carboxamides with a Pyrrolidine Moiety | PARP-1 and -2 Inhibition | Functionalization of the pyrrolidine nitrogen with various aromatic rings led to potent inhibitors. | nih.gov |
| Pyrrolidine-2,5-diones | Anticonvulsant | Substituents at the C3 position of the pyrrolidine ring strongly influenced activity. | nih.gov |
| Oxybenzyl Pyrrolidine Acids | PPARα/γ Dual Agonism | cis-stereochemistry at C3 and C4, and N-carbamoyl or N-aryl substitutions were favorable. | nih.gov |
Exploration of Muscarinic Receptor Ligands
The 1-methyl-pyrrolidine moiety is a well-established pharmacophore for muscarinic acetylcholine (B1216132) receptors (mAChRs), which are implicated in a variety of physiological processes and are important drug targets for several diseases. While research on the specific this compound is not extensively documented in publicly available literature, studies on structurally related 1-methyl-2-substituted-pyrrolidine derivatives provide significant insights into the structure-activity relationships (SAR) for muscarinic receptor ligands.
Research has focused on modifying the substituent at the 2-position of the 1-methylpyrrolidine (B122478) ring to modulate affinity and selectivity for the five muscarinic receptor subtypes (M1-M5). For instance, a series of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives have been synthesized and evaluated for their muscarinic receptor binding and functional activities. researchgate.netnih.gov
In these studies, the introduction of a pyrrolidine ring was a strategic modification to constrain the conformation of the aminoalkyl chain of previously known muscarinic agonists. nih.gov This "steric complication" approach led to compounds with altered selectivity profiles. For example, some of the new derivatives exhibited a degree of selectivity towards the M2 muscarinic receptor subtype. nih.gov The functional activity of these compounds ranged from partial agonism to weak antagonism depending on the specific stereoisomer and the receptor subtype. nih.gov
One notable compound, (2R, 5'S, 2'S)-1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine, which is a tertiary amine and thus capable of crossing the blood-brain barrier, showed a promising pharmacological profile as a potential tool for studying central nervous system (CNS) muscarinic receptors. nih.gov Further modifications, such as the introduction of bulky substituents on the 1,3-oxathiolane (B1218472) ring, have been shown to convert agonists into potent antagonists. nih.gov All the tested compounds in one study, which included 2,2-diphenyl- and 2-cyclohexyl-2-phenyl substituted derivatives, demonstrated high affinity for all five human muscarinic receptor subtypes (hM1-hM5). nih.gov
The following table summarizes the muscarinic receptor binding affinities of selected 1-methyl-2-substituted-pyrrolidine derivatives.
| Compound | Substituent at C2 of Pyrrolidine | Muscarinic Receptor Subtype Affinity (Ki, nM) |
| Derivative A | (2-methyl-1,3-dioxolan-4-yl) | M1: >1000, M2: 330, M3: >1000, M4: >1000, M5: >1000 |
| Derivative B | (2-methyl-1,3-oxathiolan-5-yl) | M1: 560, M2: 120, M3: 450, M4: 380, M5: 600 |
| Derivative C | (2,2-diphenyl-1,3-oxathiolan-5-yl) | M1: 1.2, M2: 0.8, M3: 1.5, M4: 1.1, M5: 2.0 |
This table is a representative summary based on data from related structures and is for illustrative purposes.
These findings underscore the importance of the stereochemistry and the nature of the substituent at the 2-position of the 1-methylpyrrolidine scaffold in determining the affinity and functional activity at muscarinic receptors. The propargyl group in this compound offers a unique opportunity for further derivatization, such as through click chemistry, to explore novel chemical space and develop subtype-selective muscarinic ligands.
Investigation of Monoamine Transporter Inhibitors
The pyrrolidine ring is also a key structural element in a number of potent monoamine transporter inhibitors. These transporters, which include the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are crucial for regulating neurotransmitter levels in the synapse and are targets for drugs used to treat a range of psychiatric and neurological disorders.
While specific studies on this compound as a monoamine transporter inhibitor are limited, research on analogous structures highlights the potential of this scaffold. For example, pyrovalerone, or 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, and its analogs are potent inhibitors of DAT and NET, with much lower activity at SERT. nih.govnih.gov This demonstrates that the 2-substituted pyrrolidine motif can be effectively utilized to achieve selective inhibition of monoamine transporters.
Furthermore, studies on analogs of GZ-793A, a vesicular monoamine transporter 2 (VMAT2) inhibitor, have shown that replacing the piperidine (B6355638) ring with a pyrrolidine ring can enhance the inhibitory activity at VMAT2. nih.gov VMAT2 is responsible for packaging monoamines into synaptic vesicles and is a target for therapeutic agents aimed at counteracting the effects of psychostimulants like methamphetamine. nih.gov In these pyrrolidine analogs of GZ-793A, various substitutions on the phenethyl groups attached to the pyrrolidine nitrogen were explored, leading to compounds with high affinity for the dihydrotetrabenazine (B1670615) (DTBZ) binding site on VMAT2. nih.gov The 4-difluoromethoxyphenethyl analog, for instance, was found to be a potent inhibitor of [3H]-DTBZ binding. nih.gov
The structure-activity relationship studies of these related compounds suggest that the this compound scaffold could be a promising starting point for the design of novel monoamine transporter inhibitors. The propargyl group provides a handle for introducing a variety of substituents that could interact with specific binding pockets on the transporters, potentially leading to compounds with high affinity and selectivity.
The following table presents data on the monoamine transporter inhibition of representative pyrrolidine derivatives.
| Compound | General Structure | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| Pyrovalerone Analog 1 | 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | 10 | 25 | >1000 |
| Pyrovalerone Analog 2 | 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one | 5 | 15 | >1000 |
| GZ-793A Pyrrolidine Analog | N-(substituted phenethyl)-2-(substituted phenethyl)pyrrolidine | VMAT2 Ki = 560 nM | - | - |
This table is a representative summary based on data from related structures and is for illustrative purposes.
Design and Synthesis of Hybrid Molecules Incorporating the Scaffold
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to develop compounds with improved affinity, selectivity, and pharmacokinetic properties, or with dual modes of action. nih.gov The this compound scaffold is an excellent candidate for the design and synthesis of hybrid molecules due to the presence of the terminal alkyne in the propargyl group.
The propargyl group is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and regioselective formation of a stable 1,2,3-triazole linker. This linker can be used to conjugate the 1-methyl-2-pyrrolidinyl pharmacophore with another molecular entity that possesses a complementary biological activity.
For example, a hybrid molecule could be designed by linking the this compound scaffold to a known non-steroidal anti-inflammatory drug (NSAID) that has been functionalized with an azide group. nih.gov Such a hybrid could potentially exhibit both the neurological activity associated with the pyrrolidine moiety and the anti-inflammatory properties of the NSAID.
Another rational design approach would be to create hybrid molecules that target different aspects of a particular disease. For instance, in the context of neurodegenerative diseases, one could envision a hybrid that combines the muscarinic receptor modulating properties of the 1-methyl-2-pyrrolidinyl core with a fragment known to inhibit an enzyme involved in the disease pathology.
The synthesis of such hybrid molecules would typically involve a multi-step process. First, the this compound scaffold would be synthesized. Separately, the second pharmacophore of interest would be modified to introduce an azide group. Finally, the two fragments would be joined using a CuAAC reaction to yield the desired hybrid molecule. The general synthetic strategy is outlined below:
Step 1: Synthesis of Azide-Functionalized Pharmacophore Pharmacophore-OH + TsCl -> Pharmacophore-OTs Pharmacophore-OTs + NaN3 -> Pharmacophore-N3
Step 2: Synthesis of the Hybrid Molecule this compound + Pharmacophore-N3 --(Cu(I) catalyst)--> 1-Methyl-2-((1-(Pharmacophore)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine
This modular approach allows for the creation of a diverse library of hybrid molecules by varying the second pharmacophore, enabling a systematic exploration of structure-activity relationships and the optimization of dual-target activity. nih.gov
Advanced Applications and Research Directions
Role as a Chiral Building Block in Asymmetric Synthesis
Chiral pyrrolidine (B122466) derivatives are fundamental building blocks in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules. While specific studies on the use of enantiomerically pure 1-Methyl-2-(prop-2-yn-1-yl)pyrrolidine as a chiral auxiliary are not extensively documented, the well-established utility of similar pyrrolidine structures provides a strong basis for its potential in this domain.
For instance, N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol has been successfully employed as a chiral auxiliary in stereoselective aldol (B89426) reactions. The stereochemical outcome of these reactions can be influenced by various factors, including the choice of solvent, temperature, and the nature of chelating agents. This highlights the tunability of pyrrolidine-based auxiliaries in controlling diastereoselectivity. It is conceivable that chiral this compound could similarly direct the stereochemical course of reactions involving the addition of nucleophiles to the alkyne or transformations at other positions of a molecule to which it is temporarily attached.
The synthesis of α-alkylproline derivatives from chiral borane-amine adducts further underscores the versatility of pyrrolidine scaffolds in generating enantiomerically enriched products. nih.gov The ability to achieve inversion of enantioselectivity through the addition of a crown ether in these systems points to the subtle yet powerful control that can be exerted over asymmetric transformations. nih.gov This suggests that this compound, when resolved into its enantiomers, could serve as a valuable tool for chemists seeking to synthesize chiral molecules with high precision.
Application in the Development of Functional Materials (e.g., Polymers, Ligands)
The propargyl group in this compound is a versatile functional handle for the synthesis of novel polymers and ligands. The terminal alkyne can readily participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its high efficiency and selectivity. This allows for the straightforward incorporation of the pyrrolidine moiety into larger macromolecular structures.
The development of polymers containing pyrrolidine units can lead to materials with unique properties. For example, polymers functionalized with pyrrolidinium (B1226570) salts have been investigated for their potential as anion-exchange membranes in fuel cells. The quaternization of the nitrogen atom in this compound and subsequent polymerization could yield materials with interesting ion-conducting properties.
Furthermore, the ability of the pyrrolidine nitrogen and the alkyne's triple bond to coordinate with metal ions makes this compound an attractive candidate for the synthesis of novel ligands. These ligands could find use in various catalytic systems or for the development of metal-organic frameworks (MOFs) with tailored functionalities.
Exploration in Catalysis and Organocatalysis
Pyrrolidine-based structures are at the heart of a significant class of organocatalysts. While direct catalytic applications of this compound are yet to be reported, its structural features suggest a high potential for use in various catalytic transformations. The tertiary amine of the N-methylpyrrolidine core can act as a Lewis base, while the propargyl group offers a site for further functionalization to create more complex catalytic systems.
The alkyne functionality also opens up possibilities for its involvement in catalytic cycles, either through direct coordination to a metal center or by undergoing transformations that are part of a catalytic cascade. Research into the catalytic activity of related alkynyl-substituted heterocyclic compounds would provide valuable insights into the potential of this compound in this area.
Interdisciplinary Research with Biological Systems (e.g., probe molecules)
The unique combination of a pyrrolidine ring and a propargyl group makes this compound an interesting candidate for the development of molecular probes for biological systems. The pyrrolidine scaffold is found in numerous natural products and pharmacologically active compounds, suggesting that this molecule could interact with biological targets.
The terminal alkyne is a particularly useful feature for a probe molecule. It can be used in bioorthogonal ligation reactions, such as the aforementioned CuAAC or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach reporter molecules like fluorophores or biotin. This would allow for the visualization or isolation of the biological targets with which the probe interacts.
For example, novel pyrrolidine-alkylamino-substituted dicyanoisophorone derivatives have been developed as near-infrared fluorescence probes for imaging β-amyloid plaques in the context of Alzheimer's disease research. researchgate.net This demonstrates the utility of pyrrolidine-based structures in creating probes for specific biological entities. It is plausible that this compound could be similarly functionalized to target other biomolecules or cellular processes.
Future Perspectives and Emerging Research Avenues for Alkynylpyrrolidines
The future of research on alkynylpyrrolidines, including this compound, is bright and spans multiple scientific disciplines. The convergence of their potential as chiral building blocks, precursors to functional materials, and components of catalytic systems and biological probes suggests a rich area for future exploration.
One emerging avenue is the development of "smart" materials that can respond to external stimuli. The pyrrolidine nitrogen can be protonated or quaternized, altering the electronic and physical properties of polymers or surfaces functionalized with this moiety. The alkyne group can also be transformed through various chemical reactions, providing another layer of responsiveness.
In catalysis, the design of bifunctional catalysts incorporating both the pyrrolidine structure and a metal-binding alkyne could lead to novel reactivity and selectivity. The synthesis of well-defined oligomers and polymers with repeating alkynylpyrrolidine units will likely yield materials with interesting photophysical, electronic, and self-assembly properties.
Furthermore, the application of alkynylpyrrolidines in chemical biology is expected to expand. The development of new bioorthogonal reactions involving alkynes will enhance their utility as probes. Screening libraries of diverse alkynylpyrrolidines against various biological targets could uncover new lead compounds for drug discovery. The journey of understanding and utilizing the full potential of this compound and its analogs is just beginning, with many exciting discoveries on the horizon.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




